
Ursodeoxycholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursodeoxycholic Acid-d5 is a deuterated form of Ursodeoxycholic Acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic Acid is known for its therapeutic properties, particularly in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic Acid can be synthesized through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. This method involves the use of an undivided electrolytic cell and various aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide. The reduction reaction is facilitated by electric current, leading to the stereoselective conversion of 7-ketolithocholic acid to Ursodeoxycholic Acid .
Industrial Production Methods: Industrial production of Ursodeoxycholic Acid typically involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst. This process is carried out in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, yielding a high conversion rate . Another method involves the use of engineered bacteria expressing hydroxysteroid dehydrogenases to convert chenodeoxycholic acid to Ursodeoxycholic Acid .
化学反応の分析
Types of Reactions: Ursodeoxycholic Acid undergoes various chemical reactions, including:
Reduction: The reduction of 7-ketolithocholic acid to Ursodeoxycholic Acid.
Epimerization: Conversion of chenodeoxycholic acid to Ursodeoxycholic Acid through enzymatic epimerization.
Common Reagents and Conditions:
Reduction: Electrochemical reduction using aprotic solvents and electric current.
Epimerization: Use of hydroxysteroid dehydrogenases in engineered bacteria.
Major Products Formed:
Reduction: Ursodeoxycholic Acid.
Epimerization: Ursodeoxycholic Acid from chenodeoxycholic acid.
科学的研究の応用
Pharmacological Properties
Ursodeoxycholic Acid-d5 is a bile acid that plays a critical role in the treatment of liver diseases and gallstones. Its mechanism of action includes:
- Choleretic Effects : Enhances bile flow and aids in the dissolution of cholesterol gallstones.
- Hepatoprotective Mechanisms : Protects liver cells from damage caused by toxic bile acids, reactive oxygen species, and inflammation.
- Immunomodulatory Effects : May influence immune responses in the liver, particularly in conditions like primary biliary cholangitis.
Treatment of Cholestatic Liver Diseases
This compound is primarily indicated for conditions such as:
- Primary Biliary Cholangitis : It helps improve liver function tests and slows disease progression.
- Primary Sclerosing Cholangitis : Administered at higher doses to manage symptoms and liver health.
Gallstone Management
It is effective for:
- Gallstone Dissolution : Particularly in patients who are not candidates for surgery, it aids in dissolving radiolucent gallstones.
- Prevention of Gallstones : Used in patients undergoing rapid weight loss to prevent stone formation.
Potential Role in Infectious Diseases
Recent studies have explored its role in preventing infections, particularly:
- Clostridium difficile Infection : In vitro studies indicate that Ursodeoxycholic Acid inhibits the growth of C. difficile, suggesting potential therapeutic applications for gastrointestinal infections .
COVID-19 Implications
Emerging research has indicated a possible protective effect against COVID-19, with studies showing lower infection rates among patients taking Ursodeoxycholic Acid during the pandemic . This suggests further exploration into its immunomodulatory properties may be warranted.
Clinical Efficacy
A comprehensive review of clinical trials highlights the efficacy of this compound in managing cholestatic liver diseases:
Study | Condition | Sample Size | Outcome |
---|---|---|---|
Weingarden et al., 2015 | Clostridium difficile infection | 8 hamsters | No significant difference in mortality with UDCA treatment |
Recent COVID-19 Study | COVID-19 prevalence | 70 patients | Lower asymptomatic infection rate (10%) compared to non-users |
These findings underscore the need for further investigation into the broader applications of this compound beyond traditional uses.
作用機序
Ursodeoxycholic Acid exerts its effects through several mechanisms:
Protection of Cholangiocytes: It protects cholangiocytes from the cytotoxic effects of hydrophobic bile acids by modulating the composition of bile.
Stimulation of Hepatobiliary Secretion: It stimulates the secretion of bile acids and other substances from hepatocytes.
Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis in hepatocytes by preventing mitochondrial membrane permeability transition.
類似化合物との比較
Chenodeoxycholic Acid: A primary bile acid that can be converted to Ursodeoxycholic Acid.
Tauroursodeoxycholic Acid: A taurine-conjugated form of Ursodeoxycholic Acid with similar therapeutic properties.
Uniqueness: Ursodeoxycholic Acid is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to protect cholangiocytes and stimulate hepatobiliary secretion makes it particularly effective in treating liver diseases .
生物活性
Ursodeoxycholic acid-d5 (UDCA-d5) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid that has garnered attention for its therapeutic potential in various liver diseases, particularly primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). This article delves into the biological activity of UDCA-d5, examining its mechanisms of action, clinical efficacy, and implications in treatment protocols.
UDCA-d5 exhibits several biological activities that contribute to its therapeutic effects:
- Cytoprotective Effects : UDCA-d5 protects liver cells from apoptosis by modulating mitochondrial functions, inhibiting the formation of reactive oxygen species (ROS), and preventing cytochrome c release. This action is linked to the downregulation of p53 and inhibition of cyclin D1, which are critical in cell cycle regulation and apoptosis .
- Choleretic Properties : UDCA-d5 enhances bile flow by increasing intracellular calcium levels in cholestatic hepatocytes, stimulating the secretion of bile acids. It also upregulates membrane transport proteins involved in biliary secretion, thereby improving bile composition and reducing cholesterol saturation .
- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by reducing the expression of major histocompatibility complex (MHC) class I antigens and acting as a partial agonist for the farnesoid X receptor (FXR), which plays a role in bile acid signaling and metabolism .
Primary Biliary Cholangitis (PBC)
UDCA has been extensively studied in PBC, a chronic liver disease characterized by the progressive destruction of bile ducts. Key findings include:
- Improvement in Liver Function Tests : Clinical trials have shown that doses ranging from 10 to 15 mg/kg/day significantly improve liver biochemistry markers such as alkaline phosphatase and bilirubin levels .
- Long-term Outcomes : A meta-analysis indicated no significant difference in overall mortality or liver transplantation rates between UDCA-treated patients and controls; however, a subgroup analysis suggested benefits in early-stage PBC patients .
Study Type | Sample Size | UDCA Dose (mg/kg/day) | Outcome |
---|---|---|---|
Randomized Controlled Trial | 522 | 10-12 | No difference in mortality but improved liver function tests |
Meta-analysis | 1038 | 12-16 | Reduced histological progression in early-stage patients |
Primary Sclerosing Cholangitis (PSC)
In PSC, UDCA has shown mixed results:
- Liver Biochemistry Improvement : Studies indicate that higher doses (20-30 mg/kg/day) lead to significant improvements in liver function tests compared to placebo .
- Histological Outcomes : While some studies report stabilization or improvement in histological scores with UDCA treatment, others indicate no significant changes across different dosage groups .
Case Studies
Several case studies highlight the efficacy of UDCA-d5:
- Niemann-Pick Disease Type C : A case series demonstrated that UDCA improved liver dysfunction markers in patients with Niemann-Pick type C disease, suggesting its potential beyond traditional indications .
- Clostridium difficile Infection : Research indicates that UDCA exhibits inhibitory effects on C. difficile, potentially offering therapeutic benefits in managing this infection alongside antibiotic treatment .
特性
CAS番号 |
93701-18-9 |
---|---|
分子式 |
C24H35O4D5 |
分子量 |
397.61 |
外観 |
White to Pale Yellow Solid |
melting_point |
>194°C (dec.) |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
128-13-2 (unlabelled) |
同義語 |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
タグ |
Ursodiol Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。